

Synthesis of O-Demethylbuchenavianine: A Detailed Methodological Guide

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Compound of Interest

Compound Name: *O-Demethylbuchenavianine*

Cat. No.: *B1239111*

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Abstract

O-Demethylbuchenavianine, a piperidine-flavonoid alkaloid, has garnered significant interest within the scientific community due to its notable biological activities, including anti-HIV and cyclin-dependent kinase inhibitory properties.[1] As the most active component among buchenavianine derivatives, the development of a robust and efficient synthetic methodology is crucial for facilitating further pharmacological investigation and potential therapeutic applications. This document provides a comprehensive guide to a proposed synthetic route for **O-Demethylbuchenavianine**, leveraging established synthetic strategies for the construction of the core flavonoid-piperidine scaffold and key chemical transformations. The protocols detailed herein are designed to be a valuable resource for researchers in medicinal chemistry and drug discovery, offering a plausible pathway to access this promising natural product.

Introduction

O-Demethylbuchenavianine is a natural product belonging to the flavonoid alkaloid family, characterized by a unique fusion of a flavonoid moiety and a piperidine ring. Its structure, 7-hydroxy-5-methoxy-8-(1-methylpiperidin-2-yl)flavone, presents a compelling synthetic

challenge. The strategic installation of the piperidine substituent at the C8 position of the flavonoid core, coupled with the specific oxygenation pattern, requires a carefully designed synthetic sequence. This guide outlines a convergent synthetic approach, beginning with the synthesis of the flavonoid and piperidine building blocks, followed by their coupling and final functional group manipulations to yield the target molecule.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of **O-Demethylbuchenavianine** suggests a strategy centered on the late-stage formation of the flavonoid core and the key C-C bond between the flavonoid and piperidine moieties. The final O-demethylation at the C7 position is a critical step to unmask the free hydroxyl group.



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Caption: Retrosynthetic analysis of **O-Demethylbuchenavianine**.

Proposed Synthetic Pathway

The forward synthesis is designed in a modular fashion, allowing for the preparation and purification of key intermediates. The overall workflow is depicted below.



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Caption: Proposed synthetic workflow for **O-Demethylbuchenavianine**.

Experimental Protocols

Part 1: Synthesis of the Piperidine Building Block (N-Methyl-2-formylpiperidine)

Protocol 1.1: Reduction of N-Boc-2-piperidinecarboxylic acid

- To a solution of N-Boc-2-piperidinecarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add borane dimethyl sulfide complex (1.2 eq) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Carefully quench the reaction by the dropwise addition of methanol at 0 °C.
- Concentrate the mixture under reduced pressure.
- Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

- Purify the crude product by column chromatography on silica gel to afford N-Boc-2-(hydroxymethyl)piperidine.

Protocol 1.2: Oxidation to N-Boc-2-formylpiperidine

- To a solution of N-Boc-2-(hydroxymethyl)piperidine (1.0 eq) in dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.5 eq) in one portion.
- Stir the reaction mixture for 2 hours.
- Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
- Separate the layers and extract the aqueous layer with DCM.
- Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate under reduced pressure to yield crude N-Boc-2-formylpiperidine, which can be used in the next step without further purification.

Protocol 1.3: Deprotection and N-Methylation

- Dissolve the crude N-Boc-2-formylpiperidine in a 4 M solution of HCl in dioxane and stir at room temperature for 2 hours.
- Concentrate the reaction mixture to dryness under reduced pressure to obtain the hydrochloride salt of 2-formylpiperidine.
- Dissolve the salt in methanol and add formaldehyde (37% aqueous solution, 2.0 eq) followed by sodium cyanoborohydride (1.5 eq).
- Stir the mixture at room temperature for 24 hours.
- Acidify the reaction mixture with 2 M HCl and then basify with 2 M NaOH until pH > 10.
- Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give N-methyl-2-formylpiperidine.

Part 2: Synthesis of the Flavonoid Core (2-Hydroxy-4,6-dimethoxyacetophenone)

Protocol 2.1: Friedel-Crafts Acylation of 1,3,5-Trimethoxybenzene

- To a stirred solution of 1,3,5-trimethoxybenzene (1.0 eq) and acetyl chloride (1.2 eq) in anhydrous DCM at 0 °C, add aluminum chloride (1.3 eq) portion-wise.
- Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4 hours.
- Pour the reaction mixture into a mixture of ice and concentrated HCl.
- Extract the product with DCM, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate to give 2,4,6-trimethoxyacetophenone.

Protocol 2.2: Selective Demethylation

- A method for the selective demethylation of a methoxy group can be achieved using aluminum chloride (AlCl₃).[\[2\]](#)
- To a solution of 2,4,6-trimethoxyacetophenone (1.0 eq) in anhydrous DCM at 0 °C, add AlCl₃ (1.1 eq) portion-wise.
- Stir the mixture at room temperature for 12 hours.
- Carefully pour the reaction mixture into ice-cold water and acidify with 2 M HCl.
- Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate, then purify by column chromatography to yield 2-hydroxy-4,6-dimethoxyacetophenone.

Part 3: Assembly and Final Synthesis

Protocol 3.1: Claisen-Schmidt Condensation to form the Chalcone Intermediate

- To a solution of 2-hydroxy-4,6-dimethoxyacetophenone (1.0 eq) and N-methyl-2-formylpiperidine (1.1 eq) in ethanol, add a 50% aqueous solution of potassium hydroxide dropwise at 0 °C.
- Stir the reaction mixture at room temperature for 24 hours.
- Pour the mixture into ice-water and acidify with dilute HCl.
- Collect the precipitated solid by filtration, wash with water, and dry to obtain the chalcone intermediate.

Protocol 3.2: Oxidative Cyclization to Buchenavianine

- Dissolve the chalcone intermediate (1.0 eq) in dimethyl sulfoxide (DMSO).
- Add iodine (0.1 eq) as a catalyst and heat the reaction mixture at 120 °C for 3 hours.
- Cool the reaction to room temperature and pour into a saturated aqueous solution of sodium thiosulfate.
- Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
- Filter, concentrate, and purify by column chromatography to afford Buchenavianine (7-methoxy-5-hydroxy-8-(1-methylpiperidin-2-yl)flavone).

Protocol 3.3: Selective O-Demethylation to **O-Demethylbuchenavianine**

- A reported method for the selective demethylation of 5-O-methylated flavones utilizes semicarbazide in glacial acetic acid.[3] While this targets the 5-position, similar strategies with different reagents can be explored for the 7-position. A more general method for demethylation of aryl methyl ethers involves reagents like boron tribromide (BBr₃).
- To a solution of Buchenavianine (1.0 eq) in anhydrous DCM at -78 °C, add a 1 M solution of BBr₃ in DCM (1.2 eq) dropwise.
- Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 2 hours.

- Quench the reaction by the slow addition of methanol.
- Concentrate the mixture and co-evaporate with methanol several times.
- Purify the residue by preparative HPLC to yield **O-Demethylbuchenavianine**.

Data Summary



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Conclusion

The synthetic methodology outlined in this guide provides a comprehensive and plausible route for the laboratory-scale synthesis of **O-Demethylbuchenavianine**. By dissecting the synthesis into the preparation of key building blocks and their subsequent assembly, this approach offers flexibility and control over the construction of this biologically important natural product. The provided protocols are based on well-established chemical transformations and can be optimized to improve yields and scalability. This guide serves as a foundational resource for researchers aiming to synthesize **O-Demethylbuchenavianine** and its analogs for further biological evaluation and drug development endeavors.

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